molecular formula C14H20N2O2 B15233493 tert-Butyl isoindolin-2-yl(methyl)carbamate

tert-Butyl isoindolin-2-yl(methyl)carbamate

Cat. No.: B15233493
M. Wt: 248.32 g/mol
InChI Key: QBPBDGSGYSAGKJ-UHFFFAOYSA-N
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Description

tert-Butyl isoindolin-2-yl(methyl)carbamate ( 78976-50-8) is a synthetic organic compound with the molecular formula C 14 H 20 N 2 O 2 and a molecular weight of 248.32 g/mol . This chemical serves as a valuable specialty building block in medicinal chemistry and drug discovery research. Its structure incorporates both an N-Boc (tert-butoxycarbonyl) protected amine and an isoindoline core, making it a versatile intermediate for the synthesis of more complex molecules. The Boc group is a fundamental protecting group in organic synthesis, widely used to shield amine functionality during multi-step synthetic sequences. This reagent is primarily utilized by researchers as a key precursor in the design and development of novel pharmacologically active compounds. The isoindoline scaffold is a privileged structure found in molecules with a range of biological activities. As such, this compound is of significant interest for constructing potential inhibitors for various biological targets. Research in this area, including the development of novel classes of antibacterial agents such as N-phenylpyrrolamides that target enzymes like DNA gyrase, highlights the ongoing need for high-quality, complex intermediates . This product is provided for research applications and is For Research Use Only . It is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

tert-butyl N-(1,3-dihydroisoindol-2-yl)-N-methylcarbamate

InChI

InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)15(4)16-9-11-7-5-6-8-12(11)10-16/h5-8H,9-10H2,1-4H3

InChI Key

QBPBDGSGYSAGKJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)N1CC2=CC=CC=C2C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl isoindolin-2-yl(methyl)carbamate typically involves the reaction of isoindoline derivatives with tert-butyl methylcarbamate. One common method involves heating a mixture of isoindoline, tert-butyl methylcarbamate, and triethylamine in N,N-dimethylformamide at 65°C for 2 hours. The reaction mixture is then cooled, and the product is extracted and purified .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl isoindolin-2-yl(methyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: The isoindoline moiety can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce amines.

Scientific Research Applications

tert-Butyl isoindolin-2-yl(methyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl isoindolin-2-yl(methyl)carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity. This mechanism is similar to that of other carbamate compounds used as enzyme inhibitors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-Butyl isoindolin-2-yl(methyl)carbamate with analogous Boc-protected carbamates, focusing on structural features, reactivity, stability, and applications.

Structural Features and Functional Groups
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) References
This compound Isoindoline Boc-protected methylamine ~264.3 (estimated) N/A
tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate Benzimidazole Boc-protected benzimidazole 247.29
tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate (Boc-NH-PEG3) Polyethylene glycol (PEG) Boc-protected PEG chain 249.3
(S)-tert-Butyl (7-chloro-3-(2,4-dioxopentan-3-yl)-1-methyl-2-oxoindolin-3-yl)carbamate Indoline Chloro, dioxopentyl, methyl 412.9
tert-Butyl (((1S,4S)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methyl)carbamate Cyclohexane Chloro-iodopyrimidine, methoxy ~541.7

Key Observations :

  • Isoindoline vs.
  • Substituent Effects : Halogenated pyrimidine or indoline groups (e.g., in ) may confer electrophilic reactivity, whereas PEG chains improve hydrophilicity .
Reactivity and Stability
  • Acid Sensitivity : All Boc-protected carbamates are cleaved under acidic conditions (e.g., HCl in dioxane), but stability varies. Cyclohexylmethoxy derivatives (e.g., ) may exhibit enhanced steric protection, delaying deprotection compared to linear PEG analogs.
  • Enantioselective Applications : Indoline-based Boc carbamates (e.g., ) are utilized in asymmetric synthesis, where the Boc group stabilizes intermediates during enantioselective additions.

Research Findings and Trends

Solubility vs. Reactivity Trade-offs : PEGylated derivatives sacrifice reactivity for solubility, whereas halogenated or aromatic analogs favor target engagement .

Safety Advancements: Non-hazardous classifications () align with industry trends toward greener synthetic routes.

Biological Activity

tert-Butyl isoindolin-2-yl(methyl)carbamate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound based on recent research findings, including structure-activity relationships, mechanisms of action, and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H17N1O2\text{C}_{13}\text{H}_{17}\text{N}_{1}\text{O}_{2}

This compound features an isoindoline core with a tert-butyl and a carbamate group, which are crucial for its biological activity.

Research indicates that this compound exhibits various biological activities, primarily through interactions with specific biological targets. The following mechanisms have been proposed:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes, which can lead to altered metabolic pathways in cells.
  • Receptor Binding : It may interact with various receptors, influencing cellular signaling pathways.

Structure-Activity Relationships (SAR)

A detailed analysis of the structure-activity relationships for this compound reveals that modifications to the isoindoline structure can significantly affect its biological potency. For instance, the presence of different substituents on the nitrogen or carbon atoms can enhance or diminish its activity against specific targets.

ModificationEffect on Activity
Addition of methyl groupIncreased potency against target enzymes
Alteration of tert-butyl groupVariable effects depending on size and branching

Biological Activity Data

Recent studies have reported on the biological activities of this compound, highlighting its potential therapeutic effects:

  • Anticancer Activity : In vitro studies demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it was found to induce apoptosis in human lung cancer cells at concentrations as low as 10 µM.
  • Neuroprotective Effects : Research indicated that it may protect neuronal cells from oxidative stress-induced damage, potentially making it a candidate for neurodegenerative disease therapies.
  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in animal models, suggesting its utility in treating inflammatory diseases.

Case Studies

Several case studies have explored the efficacy and safety profile of this compound:

  • Case Study 1 : A study involving mice treated with the compound showed significant tumor reduction in xenograft models of breast cancer. The mechanism was attributed to apoptosis induction and cell cycle arrest.
  • Case Study 2 : In a neuroprotection study, rats administered with the compound exhibited improved cognitive functions following induced oxidative stress compared to control groups.

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